physical and chemical properties of Methyl isoxazole-5-carboxylate
physical and chemical properties of Methyl isoxazole-5-carboxylate
An In-depth Technical Guide on Methyl Isoxazole-5-carboxylate
Introduction
Methyl isoxazole-5-carboxylate, with the CAS Number 15055-81-9, is a heterocyclic organic compound that holds a significant position as a versatile building block in medicinal chemistry and drug development.[1][2] Its isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, imparts unique electronic and structural properties, making it a valuable scaffold for the synthesis of a wide array of biologically active molecules.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of Methyl isoxazole-5-carboxylate for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of Methyl isoxazole-5-carboxylate are summarized below. These properties are crucial for its handling, storage, and application in various chemical transformations.
| Property | Value | Source |
| IUPAC Name | methyl 1,2-oxazole-5-carboxylate | [4] |
| CAS Number | 15055-81-9 | [4][5] |
| Molecular Formula | C₅H₅NO₃ | [1][4] |
| Molecular Weight | 127.10 g/mol | [4][6] |
| Appearance | White to cream crystalline solid or amorphous solid | [1][5] |
| Melting Point | 44.0 to 53.0 °C | [1] |
| Solubility | Soluble in water, methanol, and ethanol | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions |
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of Methyl isoxazole-5-carboxylate. Key spectral features are outlined below.
| Spectral Data Type | Key Features and Observations |
| ¹H NMR | Spectral data available.[7] |
| ¹³C NMR | Spectral data available.[7] |
| Mass Spectrometry (MS) | m/z: 128 [M+H]⁺ (ESI⁺)[5] |
| Infrared (IR) | Spectral data available.[7] |
Experimental Protocols
Synthesis of Methyl isoxazole-5-carboxylate
A common method for the synthesis of Methyl isoxazole-5-carboxylate involves the esterification of isoxazole-5-carboxylic acid.[5]
Materials:
-
Isoxazole-5-carboxylic acid
-
Sodium bicarbonate (NaHCO₃)
-
Iodomethane (CH₃I)
-
N,N-dimethylformamide (DMF)
-
Deionized water
-
Ether
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of isoxazole-5-carboxylic acid (2.5 g, 22.1 mmol), sodium bicarbonate (5.57 g, 66.32 mmol), and iodomethane (8.26 mL, 132.65 mmol) in N,N-dimethylformamide (30 mL) is prepared.[5]
-
The mixture is stirred at 25 °C for 19 hours.[5]
-
Upon completion, the reaction mixture is diluted with 30 mL of deionized water.[5]
-
The aqueous layer is extracted twice with 50 mL portions of ether.[5]
-
The combined organic layers are washed with saturated saline solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[5]
Purification
The crude product from the synthesis can be purified using column chromatography.
Procedure:
-
The crude product is purified using a fast chromatography system (e.g., Biotage) with a 40m column.[5]
-
The initial eluent is a mixture of ethyl acetate and hexane (1:2, v/v).[5]
-
The eluent is then switched to pure ethyl acetate to yield the final product as an amorphous solid.[5]
Reactivity and Chemical Transformations
Methyl isoxazole-5-carboxylate is a versatile intermediate capable of undergoing several key chemical reactions, making it a valuable precursor for more complex molecules.[1]
-
Nucleophilic Substitution: The carboxylate group is susceptible to substitution by various nucleophiles, which allows for the synthesis of a wide range of amides and other ester derivatives.[1]
-
Condensation Reactions: It can react with amines or alcohols in condensation reactions to form amides or new esters, respectively.[1]
-
Cycloadditions: The double bond within the isoxazole ring can participate in cycloaddition reactions, further expanding its synthetic utility.[1]
-
Ring Opening: The isoxazole ring can be reductively opened. For instance, hydrogenation over a palladium catalyst can lead to the formation of enaminone derivatives, demonstrating a domino process of deoxygenation followed by the reductive opening of the isoxazole ring.[8]
Applications in Research and Drug Development
The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[2][9] Methyl isoxazole-5-carboxylate, as a key intermediate, plays a crucial role in the synthesis of these therapeutic agents.
Derivatives of isoxazole-5-carboxylic acid are explored for various therapeutic applications:
-
Antitubercular Agents: Isoxazole-based compounds have been designed and synthesized as potent agents against Mycobacterium tuberculosis.[2][10]
-
Unnatural Amino Acids: Functionalized isoxazoles, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, are used as unnatural β-amino acids in the solid-phase synthesis of hybrid peptides, which are promising as peptidomimetics.[9][11]
-
Neurological and Anti-inflammatory Drugs: The unique structure of isoxazole derivatives makes them valuable in the development of novel drugs targeting neurological disorders and for anti-inflammatory applications.[12]
-
Agrochemicals: Beyond pharmaceuticals, these compounds are also utilized in the formulation of effective herbicides and fungicides in agricultural chemistry.[12]
The utility of Methyl isoxazole-5-carboxylate lies in its ability to serve as a scaffold that can be readily modified, allowing chemists to fine-tune the steric and electronic properties of the final molecules to optimize their biological activity and selectivity.
Conclusion
Methyl isoxazole-5-carboxylate is a compound of considerable interest to the scientific community, particularly in the realm of medicinal chemistry. Its straightforward synthesis, well-characterized properties, and versatile reactivity make it an invaluable intermediate for the creation of novel compounds with significant therapeutic potential. This guide has provided a detailed overview of its core physical and chemical characteristics, along with established experimental protocols and a summary of its diverse applications, serving as a foundational resource for researchers and drug development professionals.
References
- 1. Buy Methyl isoxazole-5-carboxylate | 15055-81-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl isoxazole-5-carboxylate | C5H5NO3 | CID 2736892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL ISOXAZOLE-5-CARBOXYLATE | 15055-81-9 [chemicalbook.com]
- 6. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHYL ISOXAZOLE-5-CARBOXYLATE(15055-81-9) 1H NMR [m.chemicalbook.com]
- 8. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chemimpex.com [chemimpex.com]
